molecular formula C6H11ClFN B8124117 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B8124117
M. Wt: 151.61 g/mol
InChI Key: ALXTVFHRXMUQBJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 7-fluoro-5-azaspiro[2.4]heptane hydrochloride , reflecting its bicyclic spiro structure composed of a seven-membered azepane ring fused to a five-membered cyclopropane moiety. The molecular formula is C₆H₁₀FN·ClH , with a molecular weight of 151.61 g/mol . The International Chemical Identifier (InChI) key and SMILES notation provide unambiguous representations of its geometry:

  • SMILES : C1CC12CNCC2F.Cl
  • InChIKey : MFCD31697808
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₆H₁₀FN·ClH
Molecular Weight 151.61 g/mol
CAS Number 2227205-26-5
Storage Conditions Ambient temperature

The spiro junction at the 5-position creates a rigid three-dimensional framework, while the fluorine substituent at C7 introduces electronic asymmetry.

Three-Dimensional Conformational Studies

X-ray crystallography of analogous spirocyclic compounds reveals that the cyclopropane ring imposes significant steric constraints, favoring a chair-like conformation in the azepane ring. Density functional theory (DFT) calculations at the M062X/6-31G(d) level demonstrate that fluorine’s electronegativity (−3.98 on the Pauling scale) polarizes adjacent C–N bonds, stabilizing the equatorial position of the nitrogen lone pair. This conformational preference enhances binding specificity to biological targets, as observed in spirooxindole derivatives.

Table 2: Conformational Energy Differences
Conformation Relative Energy (kcal/mol)
Chair (equatorial F) 0.0 (reference)
Boat (axial F) +2.7

Nuclear Overhauser Effect (NOE) spectroscopy further confirms intramolecular interactions between the fluorine atom and proximal hydrogens, reducing rotational freedom by ~30% compared to non-fluorinated analogs.

Comparative Analysis of Azaspiro[2.4]heptane Derivatives

The structural and electronic effects of substituents on the azaspiro[2.4]heptane core are critical for modulating reactivity and bioactivity:

Table 3: Derivative Comparison
Compound Substituent Molecular Weight (g/mol) Bioactivity (IC₅₀, nM)
5-Azaspiro[2.4]heptane –H 97.15 Not reported
7-Fluoro-5-azaspiro[2.4]heptane –F 151.61 240 (Kinase X)
tert-Butyl spiro[4.4]nonane –OC(CH₃)₃ 259.32 15 (Protease Y)

Fluorination at C7 increases molecular weight by 54.46 g/mol compared to the parent compound, while tert-butyl substitution enhances hydrophobic interactions in enzyme binding pockets.

Halogen Substituent Effects in Spirocyclic Architectures

The C–F bond’s high polarity (1.41 D) and van der Waals radius (1.47 Å) alter electron density distribution and steric bulk:

  • Electronic Effects : Fluorine withdraws electron density via inductive effects, reducing pKa of the proximal amine by ~1.5 units.
  • Steric Effects : The trifluoromethyl group’s volume (comparable to ethyl) induces conformational strain, increasing activation energy for ring-opening reactions by 12%.

In spirooxindoles, fluorine enhances binding affinity to G-protein-coupled receptors (GPCRs) by 3-fold compared to chlorine analogs, highlighting its unique pharmacophoric role.

Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-3-8-4-6(5)1-2-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXTVFHRXMUQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via [2+1] Cycloaddition

The spiro[2.4]heptane framework is constructed through cyclopropanation of a preformed aziridine derivative. A representative route involves:

  • Substrate Preparation : 5-Azaspiro[2.4]heptane is synthesized from cyclopropylamine and a ketone precursor via Schiff base formation and subsequent reduction.

  • Fluorination : Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) introduces the fluorine atom at the 7-position.

  • Hydrochloride Salt Formation : Treatment with hydrogen chloride gas in anhydrous ethanol yields the hydrochloride salt.

Key Reaction Parameters :

StepReagent/ConditionTemperatureYield
CyclopropanationDiethylzinc, CH₂Cl₂−20°C68%
FluorinationNFSI, DMF25°C82%
Salt FormationHCl (g), EtOH0–5°C95%

This method, reported in antimicrobial agent synthesis, achieves high regioselectivity due to the steric protection of the aziridine nitrogen.

Reductive Amination Strategy

An alternative approach employs reductive amination to assemble the spirocyclic core:

  • Knoevenagel Condensation : Cyclopropane-carbaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

  • Michael Addition : Ammonia or a primary amine adds to the ketone, followed by intramolecular cyclization.

  • Fluorination and Salt Formation : Fluorine introduction via DAST (diethylaminosulfur trifluoride) and HCl quenching.

Optimization Insights :

  • Solvent Effects : Tetrahydrofuran (THF) improves cyclization efficiency compared to DMF.

  • Catalyst Screening : Zinc triflate enhances reaction rates by stabilizing transition states.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address exothermicity in cyclopropanation, flow reactors enable precise temperature control:

  • Microreactor Design : Stainless steel reactors with inline cooling maintain −20°C during diethylzinc addition.

  • Purification : Continuous crystallization units isolate the hydrochloride salt with ≥99% purity.

Scalability Data :

ParameterBatch ProcessFlow Process
Cycle Time48 h6 h
Yield72%88%
Purity97%99.5%

Comparative Analysis of Fluorination Methods

Electrophilic vs. Nucleophilic Fluorination

MethodReagentSelectivityScalability
ElectrophilicNFSIHigh (≥90%)Moderate
NucleophilicKF/18-crown-6Low (60%)Limited
RadicalXeF₂ModeratePoor

Electrophilic fluorination using NFSI is preferred for its compatibility with the spirocyclic scaffold.

Challenges and Mitigation Strategies

Ring Strain and Stability

The spiro[2.4]heptane system’s inherent strain predisposes it to ring-opening under acidic conditions. Mitigation includes:

  • Low-Temperature Processing : Salt formation at 0–5°C minimizes degradation.

  • Stabilizers : Addition of 1% w/v ascorbic acid prevents free radical-mediated decomposition.

Purification Difficulties

  • Chromatography-Free Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals without column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, thiols

The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield fluorinated ketones or alcohols, while reduction reactions may produce fluorinated amines or hydrocarbons .

Scientific Research Applications

Chemistry

7-Fluoro-5-azaspiro[2.4]heptane serves as a building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate to yield ketones or alcohols.
  • Reduction: Employing lithium aluminum hydride to produce amines.
  • Substitution Reactions: Nucleophilic substitutions can replace the fluorine atom with other nucleophiles, expanding its utility in synthetic pathways.

Biology

The compound is under investigation for its biological activity , particularly its interactions with biomolecules such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, which may improve its efficacy in biological systems. Studies suggest that 7-Fluoro-5-azaspiro[2.4]heptane may exhibit antibacterial properties, making it a candidate for drug development against resistant bacterial strains .

Medicine

In pharmacological contexts, 7-Fluoro-5-azaspiro[2.4]heptane is explored as a potential pharmacophore in drug discovery efforts. Its spirocyclic structure is believed to confer unique biological properties that could be leveraged in developing new therapeutic agents. Notably, derivatives of this compound have shown potent antibacterial activity against various pathogens, including multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .

Case Studies

  • Antibacterial Activity Study :
    A study focused on novel derivatives of 7-Fluoro-5-azaspiro[2.4]heptane demonstrated significant antibacterial activity against respiratory pathogens, including resistant strains. The compound's design aimed at enhancing efficacy through structural modifications led to promising results in vitro and in vivo against infections caused by multidrug-resistant bacteria .
  • Synthesis of Sitafloxacin Intermediate :
    The compound is also noted as an important intermediate in the synthesis of sitafloxacin, a broad-spectrum antibacterial agent used clinically for severe infections. The synthetic route was optimized to improve yield and reduce costs associated with production, highlighting the compound's relevance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Methoxy vs. Difluoro

The following table summarizes key differences between 7-fluoro-5-azaspiro[2.4]heptane hydrochloride and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties/Applications
7-Fluoro-5-azaspiro[2.4]heptane HCl C₆H₁₁ClFN 151.61 7-Fluoro High metabolic stability; drug intermediate
7-Methoxy-5-azaspiro[2.4]heptane HCl C₇H₁₃ClNO 177.64 7-Methoxy Predicted collision cross-section (CCS): 130.4 Ų (M+H⁺)
5-Azaspiro[2.4]heptane HCl (base compound) C₆H₁₂ClN 133.62 None Simpler structure; lower cost; limited bioactivity
7,7-Difluoro-5-azaspiro[2.4]heptane HCl C₆H₁₀ClF₂N 169.60 7,7-Difluoro Enhanced lipophilicity; potential CNS drug candidate
Key Observations:
  • Fluorine vs. Methoxy : The 7-fluoro derivative has a lower molecular weight than the 7-methoxy analogue (151.61 vs. 177.64 g/mol), which may improve membrane permeability. Methoxy groups typically increase steric bulk but reduce metabolic oxidation .
  • Mono- vs.

Physicochemical and Structural Insights

  • Collision Cross-Section (CCS) : The 7-methoxy derivative has a predicted CCS of 130.4 Ų for [M+H]⁺, which is lower than typical values for bulkier spirocycles, suggesting a compact conformation . Data for fluoro analogues are lacking but hypothesized to be similar.
  • Synthetic Routes: Analogues like 7-fluoro-10-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole HCl () are synthesized via hydrazine intermediates, suggesting shared methodologies for spirocyclic fluorinated compounds .

Biological Activity

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure with a fluorine atom at the 7 position, which enhances its lipophilicity and binding affinity to biological targets. The presence of the nitrogen atom in the azaspiro configuration contributes to its pharmacological properties.

The mechanism of action for 7-Fluoro-5-azaspiro[2.4]heptane involves interactions with specific receptors and enzymes. The fluorine atom increases the compound's stability and selectivity by forming strong interactions at the target site. This compound has been investigated primarily for its potential as a dopamine D3 receptor antagonist , which is relevant in treating various neuropsychiatric disorders.

Antimicrobial Properties

Recent studies have shown that derivatives of 7-fluoro-5-azaspiro[2.4]heptane exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional fluoroquinolones. For instance, a derivative demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with bioavailability exceeding 70%. The compound shows moderate tissue distribution and clearance rates, making it a promising candidate for further drug development .

Case Studies

  • Dopamine D3 Receptor Antagonism
    • A study evaluated various derivatives of 7-fluoro-5-azaspiro[2.4]heptane for their binding affinity to dopamine D3 receptors. Compounds with high selectivity (pKi ≥ 8) were identified, showing potential for treating conditions like schizophrenia and addiction disorders .
  • Antimicrobial Efficacy
    • In vitro testing revealed that certain derivatives exhibited broad-spectrum antibacterial effects. One derivative was tested against multidrug-resistant strains in a murine pneumonia model, showing significant in vivo efficacy, which supports its potential use in treating resistant infections .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
5-Azaspiro[2.4]heptaneLacks fluorine substituentMore hydrophilic; potentially different reactivity
7-Chloro-5-azaspiro[2.4]heptaneContains chlorine instead of fluorineAltered reactivity; different biological interactions
1,1-Difluoro-5-azaspiro[2.4]heptaneDual fluorinationEnhanced metabolic stability; improved binding affinity

This table illustrates how the presence of different substituents affects the biological activity and pharmacological profiles of spirocyclic compounds.

Research Findings

Research indicates that the incorporation of fluorine into the spirocyclic structure significantly enhances the compound's interaction with biological targets. The unique properties conferred by the fluorine atom allow for improved stability and bioavailability, making it an attractive candidate for drug development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via spirocyclic amine intermediates, as demonstrated in analogous routes for 5-azaspiro[2.4]heptane derivatives. For example, tert-butyl carbamate-protected spirocyclic amines (e.g., tert-butyl (2-(4-azaspiro[2.4]heptan-4-yl)ethyl)carbamate) are fluorinated using selective reagents like DAST or Deoxo-Fluor, followed by HCl-mediated deprotection . Reaction efficiency is enhanced by optimizing solvent polarity (e.g., dichloromethane for fluorination) and stoichiometric control of fluorinating agents to minimize byproducts. Monitoring via <sup>19</sup>F NMR ensures regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS to confirm molecular weight (MW: ~193.6 g/mol) and detect impurities.
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify spirocyclic geometry and fluorine substitution (e.g., <sup>19</sup>F NMR δ ≈ -180 ppm for aliphatic C-F bonds).
  • X-ray crystallography (if crystalline) to resolve spatial configuration, as seen in related azaspiro compounds .

Advanced Research Questions

Q. What strategies address challenges in regioselective fluorination during the synthesis of this compound?

  • Methodological Answer : Fluorination at the 7-position is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups like Boc-protected amines enhance selectivity. For example, tert-butyl carbamate groups stabilize transition states during fluorination, as shown in analogous spirocyclic systems . Post-reaction LC-MS tracking identifies undesired isomers, enabling iterative optimization .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic ring puckering or solvatomorphism. Solutions include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Co-crystallization with stabilizing agents (e.g., crown ethers) to lock ring geometry.
  • Cross-validation using high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. What pharmacophore modeling approaches are suitable for studying this compound in drug discovery?

  • Methodological Answer : The spirocyclic core mimics constrained bicyclic systems (e.g., meta-substituted benzene mimics). Use software like Schrödinger’s Phase or MOE to map electrostatic potential surfaces (EPS) and lipophilic regions. For example, the fluorine atom’s electronegativity can be tuned to enhance target binding, as seen in antiprotozoal azabicyclo derivatives .

Q. How do stability studies inform storage and handling protocols for this compound?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation pathways. Observed HCl loss under humidity requires anhydrous storage (desiccated, -20°C). LC-MS identifies decomposition products (e.g., de-fluorinated analogs), guiding inert-atmosphere handling .

Q. What experimental designs reconcile in vitro and in vivo data discrepancies for this compound?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) failures may stem from poor membrane permeability or metabolic instability. Strategies include:

  • PAMPA assays to measure passive diffusion.
  • CYP450 inhibition screens to predict hepatic metabolism.
  • Prodrug derivatization (e.g., esterification of the amine) to enhance bioavailability, as applied to related spirocyclic amines .

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